Cas no 89-95-2 (2-Methylbenzyl alcohol)

2-Methylbenzyl alcohol structure
2-Methylbenzyl alcohol structure
Nome del prodotto:2-Methylbenzyl alcohol
Numero CAS:89-95-2
MF:C8H10O
MW:122.164402484894
MDL:MFCD00004622
CID:34537
PubChem ID:6994

2-Methylbenzyl alcohol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methylbenzyl alcohol
    • (2-methylphenyl)methanol
    • o-Methylbenzyl Alcohol
    • α-Hydroxy-o-xylene
    • alpha-Hydroxy-o-Xylene
    • o-tolylmethanol
    • o-Tolyl alcohol
    • Benzenemethanol, 2-methyl-
    • toluene-methanol
    • o-Tolyl carbinol
    • Benzyl alcohol, o-methyl-
    • 2-METHYLBENZENEMETHANOL
    • 7L3M6Y04NC
    • XPNGNIFUDRPBFJ-UHFFFAOYSA-N
    • Benzyl alcohol, o-methyl- (8CI)
    • Benzenemethanol, 2-methyl- (9CI)
    • (2-methylphenyl)methan-1-ol
    • o-tolyl-methanol
    • 2-Methylbenzylalcohol
    • bmse000515
    • 2-methylbenzylalkohol
    • AKOS000249529
    • AS-56613
    • M0887
    • InChI=1/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
    • C07213
    • NSC91
    • W-100353
    • (2-Methylphenyl)methanol #
    • CS-0152955
    • EINECS 201-954-2
    • MFCD00004622
    • FT-0613015
    • METHYLBENZYL ALCOHOL, O-
    • EN300-129586
    • SCHEMBL3338
    • A843387
    • AC7567
    • XPNGNIFUDRPBFJ-UHFFFAOYSA-
    • SY013626
    • Z335244790
    • 89-95-2
    • 2-Methylbenzyl alcohol, 98%
    • DTXSID8059001
    • Q27268494
    • UNII-7L3M6Y04NC
    • NSC 91
    • NSC-91
    • AI3-21536
    • ?2-Methylbenzyl alcohol
    • 2-Methylbenzenemethanol (ACI)
    • (2-Tolyl)methanol
    • 2-(Methyl)-1-(hydroxymethyl)benzene
    • o-Tolualcohol
    • NS00039347
    • DB-078562
    • CHEBI:27724
    • MDL: MFCD00004622
    • Inchi: 1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
    • Chiave InChI: XPNGNIFUDRPBFJ-UHFFFAOYSA-N
    • Sorrisi: OCC1C(C)=CC=CC=1
    • BRN: 1929783

Proprietà calcolate

  • Massa esatta: 122.07300
  • Massa monoisotopica: 122.073164938g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 80.6
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 20.2
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.0230
  • Punto di fusione: 35.0 to 38.0 deg-C
  • Punto di ebollizione: 219°C(lit.)
  • Punto di infiammabilità: Fahrenheit: 219,2 ° f
    Celsius: 104 ° c
  • Indice di rifrazione: n20/D 1.5408(lit.)
  • Solubilità: methanol: 0.1 g/mL, clear
  • PSA: 20.23000
  • LogP: 1.48730
  • Pressione di vapore: 0.75 mmHg ( 86 °C)

2-Methylbenzyl alcohol Informazioni sulla sicurezza

  • Simbolo: GHS05 GHS07
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H302-H318
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22-41
  • Istruzioni di sicurezza: S22-S24/25-S37/39-S26-S39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

2-Methylbenzyl alcohol Dati doganali

  • CODICE SA:29339990
  • Dati doganali:

    Codice doganale cinese:

    2906299090

    Panoramica:

    2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

2-Methylbenzyl alcohol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-129586-0.25g
(2-methylphenyl)methanol
89-95-2 95%
0.25g
$19.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0887-25g
2-Methylbenzyl alcohol
89-95-2 97.0%(GC)
25g
¥380.0 2022-06-10
Enamine
EN300-129586-1.0g
(2-methylphenyl)methanol
89-95-2 95%
1g
$24.0 2023-05-03
Enamine
EN300-129586-5.0g
(2-methylphenyl)methanol
89-95-2 95%
5g
$26.0 2023-05-03
Enamine
EN300-129586-25.0g
(2-methylphenyl)methanol
89-95-2 95%
25g
$41.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M470A-100g
2-Methylbenzyl alcohol
89-95-2 98%
100g
¥669.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12696-10g
2-Methylbenzyl alcohol, 98%
89-95-2 98%
10g
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TRC
M342235-2.5g
2-Methylbenzyl Alcohol
89-95-2
2.5g
$ 80.00 2022-06-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
188476-50G
2-Methylbenzyl alcohol
89-95-2 98%
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TRC
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2-Methylbenzyl Alcohol
89-95-2
250mg
$ 50.00 2022-06-02

2-Methylbenzyl alcohol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) ,  Silver Solvents: Water ;  24 h, 40 bar, 100 °C
Riferimento
Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl Hydrogenation
Li, Alain You; Kaushik, Madhu; Li, Chao-Jun; Moores, Audrey, ACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Gallium sesquioxide Solvents: Isopropanol ;  2 h, 110 °C
Riferimento
A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditions
Wang, Changxu; Wang, Shuai; Wu, Zhenshuai; Lv, Yipin; Chen, Guozhu; et al, Fuel, 2024, 357,

Metodo di produzione 3

Condizioni di reazione
Riferimento
Transformation of o-toluate in Pseudomonas putida isolate 1065 and Rhizopus japonicus ATCC 24794
Engelhardt, Gabriele; Wallnoefer, P., Archiv fuer Mikrobiologie, 1973, 93(3), 229-37

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chitosan Solvents: Methanol ;  2 h, 2.5 MPa, 50 °C
Riferimento
Chitosan derived efficient and stable Pd nano-catalyst for high efficiency hydrogenation
Zheng, Xingli; Li, Yan; Li, Wendian; Pei, Xianglin; Ye, Dongdong, International Journal of Biological Macromolecules, 2023, 241,

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  15 min, 60 °C
Riferimento
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2013, 15(9), 2278-2281

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  rt → 0 °C
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ;  0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  rt
1.5 Reagents: Potassium carbonate ;  rt
Riferimento
Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl ether
Cha, Jin Soon, Bulletin of the Korean Chemical Society, 2009, 30(7), 1658-1660

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Riferimento
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ;  12 h, 25 °C
Riferimento
Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H Analogue
Hamasaka, Go; Tsuji, Hiroaki; Uozumi, Yasuhiro, Synlett, 2015, 26(14), 2037-2041

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  (OC-6-65)-Carbonylchloro[2-[[[2-(diphenylphosphino-κP)phenyl]imino-κN]methyl]phe… Solvents: Water ;  10 min, rt
1.2 Reagents: Triethylsilane ;  rt
Riferimento
One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium
Lai, Rung-Yi; Lee, Chun-I.; Liu, Shiuh-Tzung, Tetrahedron, 2008, 64(7), 1213-1217

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Phenyl B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borinate Solvents: Tetrahydrofuran ;  3 h, 25 °C
Riferimento
Selective reduction of carbonyl compounds with B-phenoxydiisopinocampheylborane: comparison of its reactivity to the cyclohexoxy derivative
Cha, Jin Soon; Nam, Ho Tae; Jang, Seung Ho; Kwon, Sang Young; Park, Seung Jin; et al, Bulletin of the Korean Chemical Society, 2004, 25(12), 1948-1950

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Formic acid ,  Sodium hydroxide Catalysts: Iridium Solvents: Water ;  18 h, 100 °C
Riferimento
Chemoselective Transfer Hydrogenation of Aldehydes and Ketones with a Heterogeneous Iridium Catalyst in Water
Wang, Zhi; Huang, Lei; Geng, Longfei; Chen, Rizhi; Xing, Weihong; et al, Catalysis Letters, 2015, 145(4), 1008-1013

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ;  15 min, rt
Riferimento
Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H
Gholamzadeh, Zeynab; Naimi-Jamal, Mohammad Reza; Maleki, Ali, Comptes Rendus Chimie, 2014, 17(10), 994-1001

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ;  4 min, rt
Riferimento
Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes
Shirini, Farhad; Khaligh, Nader Ghaffari; Akbari-Dadamahaleh, Somayeh, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 2-Methyltetrahydrofuran ;  20 min, 90 °C
Riferimento
Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex
Oetvoes, Sandor B.; Kappe, C. Oliver, ChemSusChem, 2020, 13(7), 1800-1807

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: Methanol ;  2 h, pH 12, 25 °C
Riferimento
Tuning selectivity among acetalization, pinacol coupling, and hydrogenation reactions of benzaldehyde by catalytic and photochemical pathways at room temperature
Yang, Qingning ; Li, Xiyi; Tang, Junwang, Materials Today Energy, 2022, 23,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Isopropanol ,  Oxygen Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Isopropanol ;  5 min, rt
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
Riferimento
Room-temperature Ru(II)-catalyzed transfer hydrogenation of ketones and aldehydes in air
Zhao, Miao; Yu, Zhengkun; Yan, Shenggang; Li, Yang, Tetrahedron Letters, 2009, 50(32), 4624-4628

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 - 27 °C
Riferimento
Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketones
Shin, Won Kyu; Kim, Hanbi; Jaladi, Ashok Kumar; An, Duk Keun, Tetrahedron, 2018, 74(43), 6310-6315

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Borinic acid, bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-, cyclohexyl ester Solvents: Tetrahydrofuran ;  6 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water
Riferimento
Selective reduction of carbonyl compounds with B-cyclohexyloxydiisopinocampheylborane
Cha, Jin Soon; Jang, Seung Ho; Kwon, Sang Young; Kwon, Oh Oun, Bulletin of the Korean Chemical Society, 2004, 25(5), 603-604

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Acetic acid, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borin… Solvents: Tetrahydrofuran ;  6 h, 25 °C
Riferimento
Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranes
Cha, Jin Soon; Nam, Ho Tae; Park, Seung Jin; Kwon, Sang Yong; Kwon, Oh Oun, Bulletin of the Korean Chemical Society, 2006, 27(5), 667-671

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: 1570196-45-0 Solvents: Toluene ,  Water ;  24 h, pH 4.4, 80 °C
1.2 Reagents: Water ;  0 °C
Riferimento
A Water/Toluene Biphasic Medium Improves Yields and Deuterium Incorporation into Alcohols in the Transfer Hydrogenation of Aldehydes
Ruiz-Castaneda, Margarita; Santos, Lucia; Manzano, Blanca R.; Espino, Gustavo; Jalon, Felix A., European Journal of Inorganic Chemistry, 2021, 2021(14), 1358-1372

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Isopropanol ,  Water ;  17 h, 30 bar, 100 °C
Riferimento
General and Highly Efficient Iron-Catalyzed Hydrogenation of Aldehydes, Ketones, and α,β-Unsaturated Aldehydes
Fleischer, Steffen; Zhou, Shaolin; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2013, 52(19), 5120-5124

Metodo di produzione 22

Condizioni di reazione
1.1 Catalysts: Titanium mononitride ,  Molybdenum carbide nitride ;  6 h, 330 °C
Riferimento
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

2-Methylbenzyl alcohol Raw materials

2-Methylbenzyl alcohol Preparation Products

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